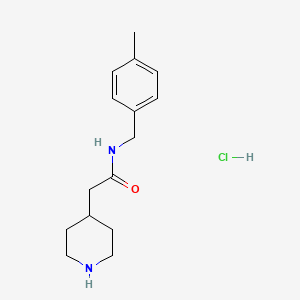

N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride

Description

Systematic Nomenclature and Molecular Formula Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide hydrochloride. This nomenclature precisely describes the structural components: the 4-methylbenzyl group attached to the nitrogen of an acetamide moiety, which is further connected to the 4-position of a piperidine ring. The compound exists as a 1:1 hydrochloride salt, indicating equimolar association between the organic base and hydrochloric acid.

The molecular formula analysis reveals the composition as C15H23ClN2O, with a molecular weight of 282.81 grams per mole. The parent compound, N-(4-Methylbenzyl)-2-(piperidin-4-yl)acetamide, has the molecular formula C15H22N2O and a molecular weight of 246.35 grams per mole. The addition of the hydrochloride component increases the molecular weight by 36.46 atomic mass units, corresponding to the incorporation of one hydrogen chloride molecule. The monoisotopic mass has been determined to be 282.149891, providing precise mass spectral identification parameters.

| Property | Value |

|---|---|

| IUPAC Name | N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide hydrochloride |

| Molecular Formula | C15H23ClN2O |

| Molecular Weight | 282.81 g/mol |

| Monoisotopic Mass | 282.149891 |

| CAS Registry Number | 1257856-34-0 |

| ChemSpider Identification | 25071310 |

The structural representation through Simplified Molecular Input Line Entry System notation is recorded as CC1=CC=C(C=C1)CNC(=O)CC2CCNCC2.Cl, which systematically encodes the connectivity pattern. The International Chemical Identifier string provides additional structural specificity: InChI=1S/C15H22N2O.ClH/c1-12-2-4-14(5-3-12)11-17-15(18)10-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3,(H,17,18);1H. This encoding distinguishes the neutral organic component from the hydrochloride counterion and specifies the protonation pattern.

The systematic analysis reveals that this compound belongs to the broader class of N-benzylacetamides with piperidine substitution. The 4-methyl substitution on the benzyl ring introduces electron-donating properties that may influence both chemical reactivity and biological interactions. The piperidine ring attachment at the 4-position creates a specific geometric arrangement that determines the overall three-dimensional structure and conformational preferences of the molecule.

Crystallographic Analysis of Piperidine-Acetamide Hybrid Framework

The crystallographic analysis of piperidine-acetamide hybrid frameworks provides crucial insights into the solid-state organization and intermolecular interactions of this compound. While specific single-crystal X-ray diffraction data for this exact compound may be limited, structural studies of related piperidine acetamide derivatives reveal characteristic hydrogen bonding patterns and molecular packing arrangements that are likely applicable to this system.

The piperidine ring in such compounds typically adopts a chair conformation, which represents the most thermodynamically stable configuration. In the crystalline state, the acetamide group at the 4-position of the piperidine ring can assume either axial or equatorial orientations, with the equatorial position generally preferred due to reduced steric hindrance. Nuclear Overhauser effect spectroscopy studies of analogous structures have confirmed that the acetamide group preferentially occupies the equatorial position in solution.

The intermolecular hydrogen bonding network in the crystal structure involves multiple interaction sites. The amide carbonyl oxygen serves as a hydrogen bond acceptor, forming interactions with the protonated piperidine nitrogen and potentially with the amide nitrogen hydrogen. The hydrochloride counterion introduces additional hydrogen bonding opportunities through the chloride anion, which can interact with the protonated piperidine nitrogen and amide nitrogen hydrogen atoms. These interactions contribute significantly to the overall crystal stability and packing efficiency.

| Structural Feature | Characteristic |

|---|---|

| Piperidine Conformation | Chair form (preferred) |

| Acetamide Orientation | Equatorial position |

| Hydrogen Bond Donors | Protonated piperidine nitrogen, amide nitrogen |

| Hydrogen Bond Acceptors | Amide carbonyl oxygen, chloride anion |

| Intermolecular Interactions | Hydrogen bonding, van der Waals forces |

The 4-methylbenzyl group contributes to the crystal packing through aromatic π-π stacking interactions and van der Waals contacts. The methyl substituent on the benzene ring provides additional hydrophobic interactions that can influence the overall crystal morphology and stability. The spatial arrangement of these aromatic groups in the crystal lattice may result in herringbone or parallel-displaced stacking patterns commonly observed in benzyl-substituted compounds.

X-ray crystallographic studies of related N-benzylpiperidine acetamides have demonstrated that these compounds frequently crystallize in centrosymmetric space groups with Z' = 1, indicating one molecule per asymmetric unit. The molecular packing is typically dominated by hydrogen bonding networks involving the amide functionalities and the protonated piperidine nitrogen, creating extended three-dimensional frameworks that contribute to the mechanical properties and stability of the crystalline material.

Conformational Dynamics via 3D Molecular Modeling

Three-dimensional molecular modeling of this compound reveals complex conformational dynamics arising from multiple rotatable bonds and the intrinsic flexibility of the piperidine-acetamide framework. Computational studies utilizing density functional theory methods have provided detailed insights into the preferred conformations, energy barriers for rotation, and the influence of protonation on molecular geometry.

The piperidine ring serves as the central structural anchor, with its chair conformation being energetically favored by approximately 25-30 kJ/mol compared to alternative boat or twist conformations. The attachment of the acetamide group at the 4-position introduces conformational complexity through rotation around the C-C bond connecting the piperidine ring to the acetyl carbon. Molecular dynamics simulations indicate that this rotation has a relatively low energy barrier, allowing for rapid interconversion between different orientations at room temperature.

The N-benzyl portion of the molecule exhibits additional conformational flexibility through rotation around the N-C bond connecting the amide nitrogen to the benzyl carbon. This rotation is partially restricted by the planar nature of the amide group, which prefers to maintain conjugation between the nitrogen lone pair and the carbonyl π-system. The 4-methyl substituent on the benzene ring provides a steric influence that can affect the preferred orientation of the benzyl group relative to the acetamide plane.

| Conformational Parameter | Energy Range (kJ/mol) | Preferred Orientation |

|---|---|---|

| Piperidine ring pucker | 0-30 | Chair conformation |

| Acetamide-piperidine rotation | 0-15 | Equatorial orientation |

| N-benzyl rotation | 0-20 | Anti-periplanar to carbonyl |

| Benzyl ring rotation | 0-8 | Multiple minima |

Computational modeling has revealed that the protonation state significantly influences the overall molecular geometry. In the hydrochloride salt form, the protonated piperidine nitrogen adopts a tetrahedral geometry with the additional hydrogen atom, leading to increased rigidity in this region of the molecule. The electrostatic interaction between the positively charged nitrogen and the chloride counterion can further constrain conformational freedom, particularly affecting the orientation of adjacent substituents.

The 4-methylbenzyl group demonstrates restricted rotation around the C-N bond due to partial double-bond character arising from amide resonance. Quantum chemical calculations indicate that the barrier to rotation around this bond is approximately 15-20 kJ/mol, which is sufficient to create distinct conformational populations at room temperature. The preferred conformation places the benzyl group in an orientation that minimizes steric interactions with the piperidine ring while maintaining favorable electronic interactions.

Molecular dynamics simulations spanning nanosecond timescales have shown that the compound exhibits dynamic behavior with rapid transitions between low-energy conformations. The most populated conformations correspond to structures where the piperidine ring maintains its chair form, the acetamide group occupies an equatorial position, and the 4-methylbenzyl group is oriented to minimize intramolecular steric clashes. These computational studies provide essential foundation for understanding the compound's behavior in solution and its potential interactions with biological targets.

Protonation State Analysis in Hydrochloride Salt Formation

The protonation state analysis of this compound reveals the fundamental acid-base chemistry underlying salt formation and provides insight into the compound's behavior under physiological conditions. The piperidine nitrogen serves as the primary basic site in the molecule, with its basicity significantly influenced by the electron-withdrawing acetamide substituent at the 4-position.

The basicity of the piperidine nitrogen can be understood through comparison with related compounds and analysis of electronic effects. Unsubstituted piperidine has a pKa of approximately 11.1, indicating strong basicity. However, the introduction of an electron-withdrawing acetamide group at the 4-position substantially reduces the basicity through inductive and resonance effects. Studies of similar 4-substituted piperidines have shown that electron-withdrawing groups can decrease the pKa by 2-3 units.

The formation of the hydrochloride salt occurs through protonation of the piperidine nitrogen by hydrochloric acid, resulting in a cationic ammonium species paired with a chloride counterion. This protonation process is thermodynamically favorable due to the high acidity of hydrochloric acid (pKa ≈ -7) compared to the basicity of the substituted piperidine. The resulting salt formation enhances the compound's water solubility significantly compared to the neutral base form.

| Parameter | Value/Description |

|---|---|

| Primary basic site | Piperidine nitrogen |

| Estimated pKa | 8-9 (reduced from piperidine due to acetamide) |

| Protonation product | Piperidinium cation |

| Counterion | Chloride anion |

| Salt stoichiometry | 1:1 (base:acid) |

The electronic environment around the piperidine nitrogen is significantly altered upon protonation. The formation of the N-H bond creates a tetrahedral geometry around the nitrogen center, with the positive charge delocalized through hyperconjugation with the adjacent C-H bonds of the piperidine ring. This charge distribution affects the entire molecular framework, particularly influencing the conformation and hydrogen bonding capabilities of the molecule.

Spectroscopic evidence for protonation includes characteristic changes in nuclear magnetic resonance chemical shifts, particularly for protons on carbons adjacent to the nitrogen center. The protonated nitrogen typically shows a downfield shift in 15N nuclear magnetic resonance spectroscopy, while 1H nuclear magnetic resonance reveals changes in coupling patterns and chemical shifts for the piperidine ring protons. Infrared spectroscopy provides additional confirmation through the appearance of N-H stretching vibrations characteristic of protonated amines.

The chloride counterion plays a crucial role in stabilizing the protonated form through ionic interactions and hydrogen bonding. Crystallographic studies of related piperidinium chloride salts reveal that the chloride anion typically forms multiple hydrogen bonds with the protonated nitrogen and potentially with other hydrogen bond donors in the molecule. These interactions contribute to the overall stability and solubility characteristics of the salt form.

The pH-dependent equilibrium between the protonated and neutral forms determines the compound's speciation under different conditions. At physiological pH (approximately 7.4), the compound would exist predominantly in the protonated form if the estimated pKa is in the range of 8-9. This protonation state has significant implications for membrane permeability, protein binding, and overall pharmacological behavior, as charged species generally exhibit different transport and distribution properties compared to their neutral counterparts.

Properties

IUPAC Name |

N-[(4-methylphenyl)methyl]-2-piperidin-4-ylacetamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O.ClH/c1-12-2-4-14(5-3-12)11-17-15(18)10-13-6-8-16-9-7-13;/h2-5,13,16H,6-11H2,1H3,(H,17,18);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUCSHCHKLODLHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.81 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1257856-34-0 | |

| Record name | 4-Piperidineacetamide, N-[(4-methylphenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1257856-34-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride typically involves the following steps:

Benzylamine Derivation: The starting material, 4-methylbenzylamine, is reacted with an appropriate acylating agent to introduce the piperidine ring.

Piperidine Ring Formation: The piperidine ring is formed through a cyclization reaction, often using a strong base or acid catalyst.

Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form derivatives with different functional groups.

Reduction: Reduction reactions can be used to modify the compound's structure and properties.

Substitution: Substitution reactions can introduce new substituents on the benzyl or piperidine rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired outcome.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

Inhibition of Soluble Epoxide Hydrolase (sEH)

N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride has been identified as a potent inhibitor of soluble epoxide hydrolase (sEH), an enzyme involved in fatty acid metabolism and inflammatory processes. This inhibition is particularly relevant for:

- Pain Management : Research indicates that sEH inhibitors may provide therapeutic benefits in managing pain and inflammation .

- Cardiovascular Health : Given the role of sEH in cardiovascular diseases, this compound could be explored for its potential in treating conditions such as hypertension and heart disease .

Therapeutic Potential in Neurological Disorders

The compound's interaction with various biological targets suggests potential applications in treating neurological disorders. It may influence serotonergic receptor activity, which is beneficial for conditions such as:

- Depression : Compounds similar to this compound have shown promise in alleviating symptoms associated with depression and anxiety disorders .

- Neurodegenerative Diseases : The compound may also be useful in addressing cognitive deficits associated with diseases like Alzheimer's and Huntington's disease .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step chemical reactions that allow for modifications to optimize pharmacological properties. The following table summarizes some related compounds and their unique properties:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Piperidin-4-yl)acetamide | Basic structure without aromatic substitution | Simple piperidine derivative |

| N-(3,4-Dimethylbenzyl)-2-piperidin-4-ylacetamide | Similar piperidine structure | Enhanced lipophilicity due to dimethyl groups |

| N-(Phenethyl)-2-piperidin-4-ylacetamide | Contains a phenethyl group | Different aromatic characteristics |

This compound stands out due to its specific 4-methylbenzyl substitution, which may influence its biological activity compared to other piperidine derivatives .

Case Studies and Research Findings

Recent studies have highlighted the compound's effectiveness as an sEH inhibitor, demonstrating significant anti-inflammatory effects in preclinical models. For instance:

- Study on Pain Models : In vivo experiments indicated that administration of this compound resulted in reduced pain responses in animal models, suggesting its potential as a new analgesic agent .

- Behavioral Studies : Research involving behavioral models has shown that the compound may modulate neurochemical pathways associated with mood regulation, providing insights into its antidepressant-like effects .

Mechanism of Action

The mechanism by which N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations:

Functional Group Variations :

- Acetamide-containing compounds (e.g., the target compound) may exhibit different metabolic stability compared to ester derivatives like Methyl 4-(piperidin-4-yl)benzoate HCl, as esters are prone to hydrolysis .

SR 144528, a pyrrolidinyl-containing compound, demonstrates nanomolar affinity for CB2, highlighting the importance of heterocyclic moieties in receptor antagonism .

Pharmacological and Functional Comparisons

Receptor Binding and Selectivity

- CB2 Receptor Antagonists : SR 144528 (Ki = 0.6 nM for CB2) exhibits >700-fold selectivity over CB1, attributed to its dichlorophenyl and pyrrolidinyl groups . In contrast, the target compound’s benzyl-piperidine scaffold may favor different binding modes due to steric and electronic differences.

- CB1-Selective Ligands : SR141716A (a pyrazole derivative) shows CB1 selectivity (Ki = 1.8 nM for CB1 vs. 514 nM for CB2), underscoring how structural variations (e.g., pyrazole vs. piperidine) dictate receptor preference .

Functional Assays

- Adenylyl Cyclase Inhibition: CP 55,940 (a cannabinoid agonist) inhibits forskolin-stimulated adenylyl cyclase activity in CB2-expressing cells (EC₅₀ = 10 nM). SR 144528 antagonizes this effect (EC₅₀ = 10 nM), whereas the target compound’s activity remains uncharacterized .

Biological Activity

N-(4-Methylbenzyl)-2-piperidin-4-ylacetamide hydrochloride is a chemical compound that has garnered attention for its potential biological activity, particularly in pharmacological applications. This compound features a piperidine ring, an acetamide functional group, and a 4-methylbenzyl substituent, which enhances its lipophilicity and biological activity. The focus of this article is to explore the biological activity of this compound, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H23ClN2O, with a molecular weight of approximately 282.81 g/mol. The structure includes:

- Piperidine Ring : A six-membered nitrogen-containing heterocycle.

- Acetamide Group : Contributes to the compound's solubility and biological interactions.

- 4-Methylbenzyl Substituent : Increases lipophilicity, potentially enhancing membrane permeability and receptor binding affinity.

Inhibition of Soluble Epoxide Hydrolase (sEH)

Research indicates that this compound acts as an inhibitor of soluble epoxide hydrolase (sEH). This enzyme is crucial in the metabolism of fatty acids and is implicated in various inflammatory processes. Inhibition of sEH has been associated with therapeutic effects in pain management, inflammation reduction, and cardiovascular disease treatment.

The compound's mechanism involves interaction with receptors involved in pain and inflammation pathways. By inhibiting sEH, it modulates the levels of bioactive lipids, which can lead to reduced inflammatory responses and pain relief.

Pharmacological Applications

This compound has shown promise in several pharmacological areas:

- Anti-inflammatory : The inhibition of sEH suggests potential in treating inflammatory diseases.

- Analgesic : Its ability to modulate pain pathways positions it as a candidate for pain management therapies.

- Cardiovascular Health : By influencing fatty acid metabolism, it may contribute to cardiovascular health through anti-inflammatory mechanisms.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 2-(Piperidin-4-yl)acetamide | Contains piperidine and acetamide groups | Basic structure without aromatic substitution |

| N-(3,4-Dimethylbenzyl)-2-piperidin-4-ylacetamide | Similar piperidine and acetamide structure | Enhanced lipophilicity due to dimethyl groups |

| N-(Phenethyl)-2-piperidin-4-ylacetamide | Contains a phenethyl group instead of methylbenzyl | Different aromatic characteristics |

This compound is distinct due to its specific 4-methylbenzyl substitution, which may influence its biological activity and receptor interactions compared to other similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activity and pharmacological potential of compounds related to this compound:

- Pharmacological Characterization : A study characterized a related compound (AC-90179), which exhibited high potency as an inverse agonist at 5HT2A receptors. This suggests that similar compounds may also have significant effects on serotonin signaling pathways, potentially influencing mood disorders .

- Antitumor Activity : Research on piperidine derivatives has shown their potential against various cancer cell lines. For instance, compounds with similar structures have demonstrated cytotoxic effects against human tumor cells, indicating that this compound may also possess anticancer properties .

- Enzyme Inhibition Studies : Various studies have evaluated the enzyme inhibitory activities of piperidine derivatives. Notably, some compounds exhibited strong inhibitory effects against acetylcholinesterase (AChE) and urease, suggesting that this compound could be explored for neuroprotective or antibacterial applications .

Q & A

Q. Basic

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed 518.9901 vs. calculated 518.9914) .

- Infrared Spectroscopy (IR) : Identifies functional groups (e.g., amide C=O stretch at ~1656 cm⁻¹) .

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves piperidine and benzyl proton environments (e.g., methylbenzyl CH₃ at δ 2.3 ppm) .

- Elemental Analysis : Validates C/H/N ratios (e.g., ±0.3% deviation from theoretical values) .

How can researchers resolve discrepancies in pharmacological data for this compound across different experimental models?

Q. Advanced

- Cross-Model Validation : Replicate assays in parallel (e.g., compare in vitro enzyme inhibition vs. cellular uptake studies) .

- Assay Standardization : Control variables like buffer pH, temperature, and solvent (DMSO concentration ≤0.1% to avoid cytotoxicity) .

- Metabolite Screening : Use LC-MS to identify degradation products that may interfere with activity .

- Dose-Response Curves : Establish EC₅₀/IC₅₀ values across models to assess potency variability .

What strategies are employed in designing structure-activity relationship (SAR) studies for derivatives of this compound?

Q. Advanced

- Systematic Substitution : Modify the benzyl (e.g., 4-methyl vs. 4-chloro) and piperidine (e.g., hydroxyl or sulfonyl groups) moieties .

- Bioisosteric Replacement : Replace the acetamide group with sulfonamides or ureas to enhance metabolic stability .

- Pharmacophore Mapping : Use computational tools (e.g., molecular docking) to predict interactions with target receptors .

- Incorporate Fluorine : Introduce trifluoromethyl groups (as in ) to improve lipophilicity and bioavailability .

What safety protocols should be followed when handling this compound in laboratory settings?

Q. Basic

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., alkyl chlorides) .

- Spill Management : Absorb spills with inert material (vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

How can in vivo efficacy challenges be addressed during preclinical development of this compound?

Q. Advanced

- Formulation Optimization : Use co-solvents (e.g., PEG 400) or liposomal encapsulation to enhance aqueous solubility .

- Pharmacokinetic Profiling : Conduct bioavailability studies (e.g., IV vs. oral administration) to assess absorption and half-life .

- Metabolic Stability Assays : Test liver microsome stability to identify vulnerable sites for structural modification .

- Toxicity Screening : Perform acute/chronic toxicity studies in rodent models to establish safety margins .

How do environmental factors (e.g., pH, temperature) influence the stability of this compound in biological assays?

Q. Advanced

- pH Sensitivity : Conduct stability tests in buffers (pH 4–9) to identify degradation pathways (e.g., amide hydrolysis at pH <3) .

- Thermal Stability : Use accelerated stability studies (40–60°C) to predict shelf life and storage conditions .

- Light Exposure : Store solutions in amber vials if UV-Vis spectra indicate photodegradation .

What computational methods are used to predict the binding affinity of this compound to target receptors?

Q. Advanced

- Molecular Docking : Simulate interactions with receptors (e.g., cannabinoid CB1/CB2) using AutoDock Vina .

- MD Simulations : Run 100-ns trajectories to assess binding mode stability under physiological conditions .

- QSAR Modeling : Corrogate electronic (Hammett σ) and steric (Taft Es) parameters with activity data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.